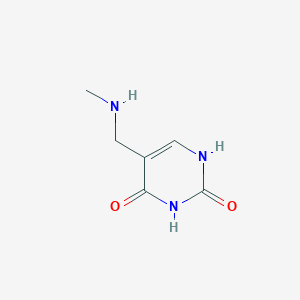
2-Chloro-6-methylcarbanilic acid, N-isopropyl-3-pyrrolidinyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester is a chemical compound with a complex structure It is characterized by the presence of a carbamic acid ester linked to a pyrrolidine ring, with a chlorinated methylphenyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methylphenyl isocyanate with 1-isopropyl-3-pyrrolidinol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or tetrahydrofuran.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, leading to the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- N-(2-chloro-6-methylphenyl)carbamic acid 1-methyl-3-pyrrolidinyl ester
- N-(2-chloro-6-methylphenyl)carbamic acid 1-ethyl-3-pyrrolidinyl ester
Uniqueness
N-(2-chloro-6-methylphenyl)carbamic acid 1-isopropyl-3-pyrrolidinyl ester is unique due to its specific structural features, such as the isopropyl group on the pyrrolidine ring. This structural variation can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.
属性
CAS 编号 |
31772-86-8 |
|---|---|
分子式 |
C15H21ClN2O2 |
分子量 |
296.79 g/mol |
IUPAC 名称 |
(1-propan-2-ylpyrrolidin-3-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C15H21ClN2O2/c1-10(2)18-8-7-12(9-18)20-15(19)17-14-11(3)5-4-6-13(14)16/h4-6,10,12H,7-9H2,1-3H3,(H,17,19) |
InChI 键 |
HBCOGAOXPUSAQR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OC2CCN(C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanol](/img/structure/B13956904.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)
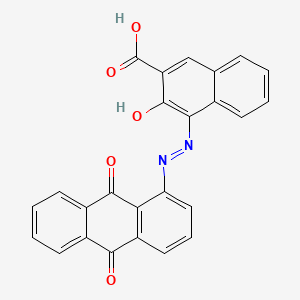
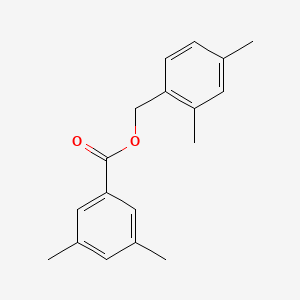
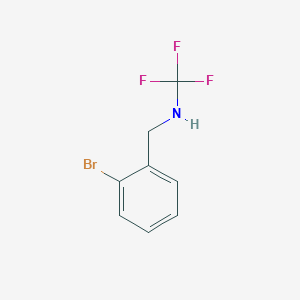
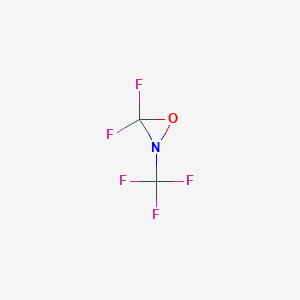
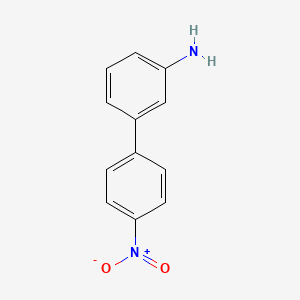

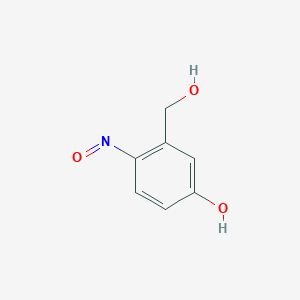
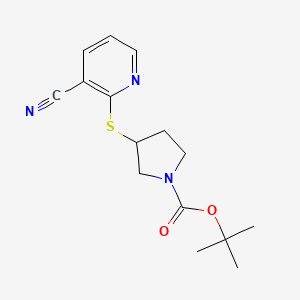

![2-[(1E)-Triaz-1-en-1-yl]benzaldehyde](/img/structure/B13956953.png)
